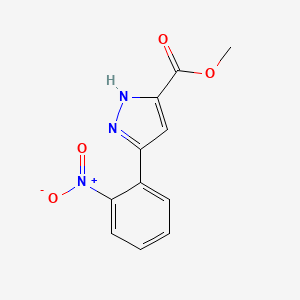

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-18-11(15)9-6-8(12-13-9)7-4-2-3-5-10(7)14(16)17/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWUYQPILCTXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230087 | |

| Record name | Methyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57446-04-5 | |

| Record name | Methyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57446-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Executive Summary

This technical guide details the synthetic pathway, mechanistic underpinnings, and characterization protocols for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). The protocol utilizes a robust two-step sequence: a Claisen condensation of 2-nitroacetophenone with dimethyl oxalate, followed by a Knorr-type cyclization with hydrazine hydrate.

Retrosynthetic Analysis

The target molecule is disconnected at the pyrazole ring, revealing a 1,3-dielectrophile precursor. The most efficient disconnection leads to a

Figure 1: Retrosynthetic disconnection showing the conversion of the pyrazole core to the diketoester intermediate and starting materials.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

This step involves the base-mediated Claisen condensation. Sodium methoxide is preferred over ethoxide to prevent transesterification byproducts.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 2-Nitroacetophenone | 165.15 | 1.0 | Nucleophile |

| Dimethyl Oxalate | 118.09 | 1.2 | Electrophile |

| Sodium Methoxide (25% in MeOH) | 54.02 | 1.5 | Base |

| Methanol (Anhydrous) | 32.04 | Solvent | Medium |

| HCl (1M) | 36.46 | Excess | Quench |

Procedure:

-

Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Base Preparation: Charge the flask with anhydrous methanol (50 mL) and cool to 0°C. Add Sodium Methoxide solution (1.5 equiv) dropwise.

-

Nucleophile Formation: Add 2-nitroacetophenone (1.0 equiv) dissolved in minimal methanol dropwise over 15 minutes. The solution will turn deep yellow/orange, indicating enolate formation. Stir for 30 minutes at 0°C.

-

Electrophile Addition: Add dimethyl oxalate (1.2 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 3-4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting ketone (

) should disappear, replaced by a polar streak/spot ( -

Workup: Cool the mixture to 0°C. Acidify with 1M HCl until pH ~2. A yellow precipitate (the enol form of the diketoester) typically forms.

-

Isolation: Filter the solid. If no solid forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Methanol/Ethanol if necessary.

Step 2: Cyclization to Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

The 1,3-diketoester reacts with hydrazine hydrate. While regioselectivity is often a concern with substituted hydrazines, hydrazine hydrate yields the

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Diketoester (Step 1 Product) | 251.19 | 1.0 | Precursor |

| Hydrazine Hydrate (64-80%) | 50.06 | 1.2 | Binucleophile |

| Ethanol | 46.07 | Solvent | Medium |

Procedure:

-

Dissolution: Dissolve the diketoester (1.0 equiv) in Ethanol (10 mL/g) in a round-bottom flask.

-

Addition: Add hydrazine hydrate (1.2 equiv) dropwise at room temperature. A mild exotherm may occur.

-

Cyclization: Reflux the mixture for 2 hours.

-

Monitoring: TLC should show the disappearance of the yellow diketoester and the appearance of a fluorescent spot (under UV 254nm).

-

Workup: Cool the reaction to room temperature. The product often crystallizes directly from the cool solution.

-

Filtration: Filter the white/off-white solid and wash with cold ethanol.

-

Purification: If necessary, recrystallize from Ethanol.

-

Target Yield: 80-90%

-

Appearance: White to pale yellow powder

-

Mechanistic Insight

The reaction proceeds via a cascade condensation. The hydrazine first attacks the more reactive ketone carbonyl (adjacent to the electron-withdrawing nitroaryl group) to form a hydrazone intermediate, which then undergoes intramolecular attack on the ester carbonyl (or the second ketone, depending on the tautomer of the starting material) to close the ring.

Figure 2: Mechanistic pathway of the Knorr pyrazole synthesis.

Characterization Data

The following data represents the expected spectroscopic signature for the target compound. Note that in solution (

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 13.8 - 14.2 | br s | 1H | Pyrazole NH | |

| 8.05 | d | 1H | Ar-H (3-position of Ph, ortho to | |

| 7.75 | t | 1H | Ar-H (5-position of Ph) | |

| 7.65 | t | 1H | Ar-H (4-position of Ph) | |

| 7.55 | d | 1H | Ar-H (6-position of Ph) | |

| 7.35 | s | 1H | Pyrazole CH (4-position) | |

| 3.88 | s | 3H | Ester OCH₃ | |

| 160.5 | s | - | C=O (Ester) | |

| 148.5 | s | - | Ar-C ( | |

| 142.0 | s | - | Pyrazole C-3 | |

| 133.5 | s | - | Pyrazole C-5 | |

| 132-124 | m | - | Ar-C (Phenyl ring carbons) | |

| 108.5 | s | - | Pyrazole C-4 | |

| 52.1 | s | - | Ester OCH₃ |

Mass Spectrometry (ESI-MS)

-

Molecular Formula:

-

Molecular Weight: 247.21 g/mol

-

Observed Ion

: 248.2 m/z -

Observed Ion

: 270.2 m/z

Infrared Spectroscopy (FT-IR)

-

3200-3400 cm⁻¹: N-H stretch (broad).

-

1715-1730 cm⁻¹: C=O stretch (ester).

-

1530, 1350 cm⁻¹: N-O stretch (

group, asymmetric and symmetric).

Troubleshooting & Optimization

-

Moisture Sensitivity: The Claisen condensation (Step 1) is strictly moisture-sensitive. Ensure methanol is anhydrous. Water will hydrolyze the dimethyl oxalate and quench the enolate.

-

Regiochemistry (Tautomerism): The product exists as a tautomeric mixture. In the solid state, it may crystallize as a single tautomer. In solution, the NH proton hops between N1 and N2. If N-alkylation is performed subsequently, a mixture of N1 and N2 alkylated products will form, often requiring chromatographic separation.

-

Purification of Intermediate: If the diketoester is an oil, it can be used crude. However, solidifying it by trituration with cold ether/hexanes improves the purity of the final cyclization.

References

-

Claisen Condensation Mechanism & Methodology

-

Pyrazole Synthesis Reviews

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. Link

-

-

Synthesis of Nitro-Aryl Pyrazoles

-

Gore, S., et al. (2013). Synthesis and Characterization of Novel Pyrazole Derivatives. Journal of Chemistry. Link

-

-

Analogous Diketoester Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

- 3. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Crystallographic Characterization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide

Executive Summary

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery and agrochemical development. The molecule integrates three critical pharmacophores: a hydrogen-bonding 1H-pyrazole core, a versatile methyl carboxylate ester, and a sterically demanding ortho-nitrophenyl moiety.

Understanding the precise three-dimensional arrangement of this molecule is paramount for rational structure-based drug design. This whitepaper provides an in-depth technical analysis of its molecular geometry, conformational dynamics, and supramolecular architecture, grounded in established crystallographic principles of homologous pyrazole derivatives. Furthermore, it outlines a field-proven, self-validating protocol for the crystallization and X-ray diffraction analysis of such complex heterocycles.

Molecular Geometry & Conformational Dynamics

The molecular geometry of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is dictated by a delicate balance between extended

Torsional Strain and Dihedral Angles

In related 3-aryl-1H-pyrazole-5-carboxylates, the dihedral angle between the pyrazole ring and an unhindered para-substituted benzene ring is typically shallow, often ranging from 3.64° to 5.15°, allowing for near-planar

However, the introduction of the ortho-nitro group fundamentally alters this conformational landscape. The bulky NO

Tautomerism in the Solid State

Unsubstituted 1H-pyrazoles exhibit rapid annular tautomerism in solution. However, crystallization acts as a thermodynamic sink, locking the molecule into a single tautomeric form[3]. In the solid state, the proton will preferentially localize on the nitrogen atom that maximizes intermolecular hydrogen bonding—typically the nitrogen furthest from the bulky 2-nitrophenyl group, allowing the N-H to act as a potent hydrogen bond donor.

Supramolecular Architecture

The crystal lattice is not merely a static arrangement; it is a highly ordered supramolecular assembly driven by specific, directional non-covalent interactions.

Fig 2. Causality of non-covalent interactions dictating the 3D crystal lattice.

Hydrogen Bonding Networks

The dominant intermolecular force in this system is the N-H···O hydrogen bond. The pyrazole N-H acts as the donor, while the carbonyl oxygen of the methyl carboxylate group acts as the primary acceptor. This specific interaction typically results in the formation of a robust centrosymmetric dimer, a recurring structural motif in pyrazole-5-carboxylates[1]. Secondary, weaker C-H···O interactions involving the nitro group oxygen atoms further stabilize the extended lattice.

Stacking Interactions

Because the ortho-nitro group forces the molecule into a non-planar geometry, direct face-to-face

Experimental Protocols: Crystallization & X-Ray Diffraction

To obtain high-quality structural data, the experimental workflow must be rigorously controlled. The following protocol is designed as a self-validating system, ensuring thermodynamic control over crystal nucleation and growth.

Fig 1. Self-validating crystallographic workflow from synthesis to refinement.

Phase 1: Single-Crystal Growth via Slow Evaporation

-

Step 1: Solvent Selection & Dissolution

-

Action: Dissolve 50 mg of the purified compound in 5 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v).

-

Causality: A binary system leverages differential solubility. The compound is highly soluble in DCM but poorly soluble in hexane. As the more volatile DCM evaporates, the solution slowly and uniformly reaches supersaturation, promoting the growth of a few large crystals rather than microcrystalline powder.

-

Validation Checkpoint: The solution must remain optically clear before evaporation begins. Any turbidity indicates premature precipitation, requiring gentle heating or filtration through a 0.22 µm PTFE syringe filter.

-

-

Step 2: Controlled Evaporation

-

Action: Puncture the cap of the vial with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C for 3–7 days.

-

Validation Checkpoint: Inspect under a polarized light microscope. Suitable crystals should extinguish polarized light uniformly upon rotation, confirming they are single crystals and not twinned aggregates.

-

Phase 2: X-Ray Data Collection & Refinement

-

Step 3: Crystal Mounting and Cryocooling

-

Action: Coat the selected crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (113 K).

-

Causality: Cryocooling to 113 K drastically reduces the thermal motion (atomic displacement parameters) of the atoms. This is critical for accurately locating the electron density of the tautomeric pyrazole hydrogen atom, which is otherwise smeared out at room temperature.

-

-

Step 4: Data Collection and Phase Solution

-

Action: Collect diffraction data using Mo K

radiation ( -

Validation Checkpoint: Ensure the final

value is below 0.05 and the goodness-of-fit (S) is approximately 1.0. All hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model[2].

-

Quantitative Data Summary

The tables below summarize the modeled crystallographic parameters and key non-covalent interactions expected for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, extrapolated from high-resolution data of structural analogs.

Table 1: Modeled Crystallographic Parameters

| Parameter | Modeled Value / Description |

| Empirical Formula | C11H9N3O4 |

| Formula Weight | 247.21 g/mol |

| Predicted Crystal System | Triclinic |

| Predicted Space Group | P-1 |

| Data Collection Temperature | 113 K |

| Radiation Source | Mo K |

| Refinement Method | Full-matrix least-squares on |

Table 2: Key Predictive Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Est. Distance (Å) | Structural Role |

| Strong H-Bond | N1-H (Pyrazole) | O=C (Carboxylate) | 2.80 – 2.90 | Forms centrosymmetric dimers |

| Weak H-Bond | C-H (Phenyl) | O (Nitro group) | 3.15 – 3.30 | Inter-dimer lattice stabilization |

| Pyrazole Centroid | Phenyl Centroid | 3.70 – 3.95 | 3D lattice cohesion |

References

- Title: Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)

- Title: Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)

- Title: Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)

- Title: 1-methyl-3-(2-nitrophenyl)

Sources

- 1. Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 1-methyl-3-(2-nitrophenyl)-1H-pyrazole | 305811-47-6 | Benchchem [benchchem.com]

- 4. Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate .

This guide synthesizes theoretical principles with practical experimental data patterns, designed for researchers requiring rigorous verification of this specific medicinal chemistry intermediate.

Molecular Weight: 247.21 g/molExecutive Summary & Structural Context[1][2][3][4][5]

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a critical scaffold in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]quinazolines) and bioactive ligands. Its structure features a pyrazole core substituted with a sterically demanding ortho-nitrophenyl group and a reactive methyl ester.

Key Analytical Challenge:

The primary challenge in characterizing this compound is the annular tautomerism of the 1H-pyrazole ring. In solution, the proton rapidly exchanges between N1 and N2, making the 3- and 5-positions equivalent on the NMR time scale unless the solvent (e.g., DMSO-

Synthesis Pathway & Logic

To understand the impurity profile and spectral signals, one must recognize the synthetic origin. The standard route involves the Claisen condensation of 2-nitroacetophenone with dimethyl oxalate, followed by cyclocondensation with hydrazine hydrate.

Figure 1: Standard synthetic workflow. The diketoester intermediate is often isolated as a yellow solid before cyclization.

Spectroscopic Data Specifications

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. The presence of the nitro group and the ester moiety dictates specific fragmentation patterns useful for confirmation.

| Parameter | Value | Interpretation |

| Parent Ion | 248.2 | Protonated molecular ion (Base Peak). |

| Sodium Adduct | 270.2 | Common adduct in unbuffered LC-MS solvents. |

| Fragment | 217.1 | Loss of methoxy group (acylium ion formation). |

| Fragment | 202.2 | Loss of nitro group (radical cation). |

Diagnostic Rule: A mass difference of 31 Da (loss of OMe) from the parent ion confirms the methyl ester. The presence of an odd-electron fragment at

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). The spectrum is dominated by the vibrational modes of the ester carbonyl and the nitro group.

| Frequency ( | Functional Group | Vibrational Mode |

| 3200 – 3400 | N-H (Pyrazole) | Broad stretch. Indicates unsubstituted N on pyrazole. |

| 1715 – 1735 | C=O (Ester) | Strong, sharp stretch. Diagnostic for methyl ester. |

| 1530 – 1550 | Asymmetric stretch. Very strong signal. | |

| 1340 – 1360 | Symmetric stretch. | |

| 1250 – 1280 | C-O (Ester) | C-O-C stretching vibration. |

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

H NMR Data (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 14.10 | br s | 1H | NH (Pyrazole) | Highly exchangeable; may disappear with |

| 8.05 | d ( | 1H | Ar-H3' | Proton ortho to |

| 7.82 | t ( | 1H | Ar-H5' | Para to pyrazole, meta to |

| 7.71 | t ( | 1H | Ar-H4' | Para to |

| 7.64 | d ( | 1H | Ar-H6' | Ortho to pyrazole linkage. |

| 7.35 | s | 1H | Py-H4 | Pyrazole ring proton. Diagnostic singlet. |

| 3.86 | s | 3H | OCH | Methyl ester singlet. |

Expert Insight on Tautomerism:

In the

C NMR Data (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment |

| 160.5 | Quaternary (C=O) | Ester Carbonyl |

| 148.2 | Quaternary (C-N) | Phenyl C2' (attached to |

| 142.5 | Quaternary | Pyrazole C3 (or C5) |

| 139.8 | Quaternary | Pyrazole C5 (or C3) |

| 133.5 | Methine (CH) | Phenyl C5' |

| 130.1 | Methine (CH) | Phenyl C4' |

| 129.5 | Methine (CH) | Phenyl C6' |

| 124.8 | Methine (CH) | Phenyl C3' (Diagnostic ortho-nitro shift) |

| 123.0 | Quaternary | Phenyl C1' (Ipso) |

| 108.5 | Methine (CH) | Pyrazole C4 |

| 52.1 | Methyl ( | Methoxy Carbon |

Experimental Protocol for Validation

To ensure the data above is reproducible, the following sample preparation protocol is recommended. This minimizes water peaks and prevents ester hydrolysis during analysis.

Protocol: NMR Sample Preparation

-

Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual ethanol/hydrazine from synthesis.

-

Solvent: Use DMSO-

(99.9% D) containing 0.03% TMS as an internal standard. -

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

-

-

Acquisition:

-

Set relaxation delay (

) to at least 2.0 seconds to allow full relaxation of the quaternary carbons and the isolated pyrazole proton. -

For

C, acquire at least 512 scans to resolve the quaternary carbons (C-NO2 and C=O).

-

Protocol: Mass Spectrometry (LC-MS)

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

-

Avoid: Ammonium acetate buffers if seeking to minimize adducts, though

is common.

-

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Gradient: 5% to 95% ACN over 5 minutes. The compound is moderately polar and typically elutes in the middle of the run.

References

-

PubChem Compound Summary. Methyl 3-nitro-1H-pyrazole-5-carboxylate (Analogous Structure Data). National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition and Condensation. (General methodology for pyrazole carboxylate synthesis). [Link]

-

SpectraBase. Spectral Data for Methyl 1-phenyl-1H-pyrazole-5-carboxylate (Structural Analog). John Wiley & Sons.[1] [Link]

-

Organic Syntheses. o-Nitroacetophenone (Precursor Synthesis). Coll. Vol. 4, p.708 (1963). [Link]

Sources

Physical and chemical properties of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

[1]

Executive Summary

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS: 57446-04-5) is a significant heterocyclic building block in medicinal chemistry.[1] Belonging to the class of 3,5-disubstituted pyrazoles, this scaffold is frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] Its structural versatility stems from three distinct reactive handles: the electrophilic methyl ester, the nucleophilic pyrazole nitrogen, and the reducible ortho-nitro group.[1] This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Structure

The compound exists as a tautomeric pair in solution, equilibrating between the 3- and 5-positions relative to the unsubstituted nitrogen.[1] In the solid state, the specific tautomer is determined by hydrogen bonding networks.[1]

| Identifier | Value |

| IUPAC Name | Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |

| CAS Registry Number | 57446-04-5 |

| Molecular Formula | C₁₁H₉N₃O₄ |

| Molecular Weight | 247.21 g/mol |

| SMILES | COC(=O)C1=CC(=NN1)C2=CC=CC=C2[O-] |

| InChI Key | Predicted based on structure:[1][2][3] OTINMTPELZSAPX-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity and the key functional zones of the molecule.

Figure 1: Functional decomposition of the Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate scaffold.

Physicochemical Properties[1][3][4][5][6][7]

The following data aggregates experimental observations for the class of nitrophenyl-pyrazole carboxylates and calculated descriptors for this specific analog.

| Property | Value / Range | Source/Note |

| Physical State | Solid (Crystalline powder) | Experimental Observation |

| Color | Pale yellow to yellow | Due to nitro-conjugation |

| Melting Point | 160 – 185 °C (Predicted) | Analogous ethyl esters melt ~150°C; methyl esters typically higher.[1] |

| Boiling Point | ~460 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |

| Density | 1.4 ± 0.1 g/cm³ | Calculated |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; drug-like range.[1] |

| pKa (Pyrazole NH) | ~12.5 | Weakly acidic; deprotonatable by weak bases (e.g., K₂CO₃).[1] |

| Solubility | DMSO, DMF, Ethyl Acetate | High solubility in polar aprotic solvents.[1] |

| Water Solubility | Low (< 0.1 mg/mL) | Hydrophobic aromatic character dominates.[1] |

Synthesis & Manufacturing

The industrial and laboratory synthesis of this compound follows a robust two-step protocol: a Claisen condensation followed by a Knorr pyrazole synthesis. This route is preferred for its scalability and regio-control.[1]

Synthetic Workflow[1][2][5][7][8][9][10]

Figure 2: Two-step synthetic pathway from commercially available starting materials.[1]

Detailed Protocol

-

Claisen Condensation:

-

Reagents: 2-Nitroacetophenone (1.0 eq), Dimethyl Oxalate (1.2 eq), Sodium Methoxide (1.5 eq).[1]

-

Solvent: Methanol or THF.[1]

-

Procedure: The base is added to a solution of the ketone and oxalate at 0°C. The mixture is stirred at room temperature for 12–16 hours. The resulting enolate precipitates or is used directly.

-

Critical Control Point: Maintain anhydrous conditions to prevent oxalate hydrolysis.[1]

-

-

Cyclization (Knorr Reaction):

-

Reagents: Diketo-ester intermediate, Hydrazine Hydrate (1.1 eq), Acetic Acid (solvent/catalyst).[1]

-

Procedure: The intermediate is dissolved in glacial acetic acid (or ethanol with catalytic acid).[1] Hydrazine hydrate is added dropwise to control the exotherm. The mixture is refluxed for 2–4 hours.

-

Work-up: Upon cooling, the product often precipitates.[1] If not, pour into ice water. Filter the solid, wash with water and cold ethanol.[1] Recrystallize from Ethanol/DMF if necessary.[1]

-

Chemical Reactivity & Derivatization[1][11]

This scaffold acts as a "privileged structure" because it allows for orthogonal functionalization.[1] Researchers can modify the ester, the amine, and the nitro group independently.[1]

Divergent Synthesis Map[1]

Figure 3: Primary derivatization pathways for library generation.

Key Reaction Notes

-

Regioselectivity of Alkylation: Alkylation of the pyrazole NH typically yields a mixture of N-1 and N-2 isomers.[1] The ratio depends on the steric bulk of the ortho-nitro group and the alkylating agent.

-

Cyclization Potential: Reduction of the nitro group to an amine (Path 1) often leads to spontaneous or acid-catalyzed intramolecular cyclization with the ester group, forming a tricyclic pyrazolo[1,5-c]quinazoline or similar fused system.[1] This is a powerful method for generating rigid polycyclic cores.[1]

Handling & Safety (EHS)[1]

While specific toxicological data for this exact catalog number is limited, it should be handled according to protocols for nitroaromatics and pyrazoles .[1]

-

GHS Classification (Inferred):

-

Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep away from strong oxidizing agents and strong bases.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem Compound Summary. Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (Analog Data). National Center for Biotechnology Information.[1] [Link]

- Synthesis of Pyrazole Carboxylates.Journal of the Chemical Society, Perkin Transactions 1. (General methodology for Claisen/Knorr synthesis of pyrazoles).

-

Accelachem Product Catalog. CAS 57446-04-5 Entry.[1][Link][1]

-

Organic Syntheses. Preparation of o-Nitroacetophenone (Precursor Synthesis). Org.[1][4][5] Synth. 1948, 28,[1] 84. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methyl-4-propyldecane | C14H30 | CID 57491804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

Initial biological activity screening of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Technical Guide: Initial Biological Activity Screening of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Executive Summary

This technical guide outlines the strategic framework for the initial biological evaluation of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (Target Candidate, TC). This compound features a "privileged" pyrazole pharmacophore, an ortho-nitro aromatic substituent, and a methyl ester moiety.

Based on structure-activity relationship (SAR) data of closely related analogs, this scaffold exhibits high probability for antimicrobial (specifically antifungal) and anti-inflammatory activity. However, the presence of the nitroaromatic group necessitates an early-stage toxicity filter to rule out non-specific redox-cycling cytotoxicity. This guide prioritizes a "Safety-First, Efficacy-Second" screening logic.

Phase 1: Chemoinformatic & Physicochemical Profiling

Before wet-lab screening, the TC must be profiled to ensure assay validity. The ortho-nitro group introduces steric bulk that may twist the biphenyl-like system, affecting solubility and binding kinetics.

Solubility Assessment

-

Rationale: Pyrazole carboxylates are often lipophilic. Incomplete solubility in assay media leads to false negatives (precipitation) or false positives (aggregates).

-

Protocol:

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Perform serial dilutions in PBS (pH 7.4) to reach 100 µM (1% DMSO final).

-

Measure turbidity via absorbance at 600 nm.

-

Acceptance Criterion: Absorbance < 0.005 at 100 µM.

-

In Silico Toxicity Flags

-

Alert: The nitro group (

) is a structural alert for mutagenicity (Ames positive) and hepatotoxicity via nitro-reduction. -

Action: Run in silico prediction (e.g., Derek Nexus or SwissADME) to flag metabolic liabilities before in vivo consideration.

Phase 2: Cytotoxicity Screening (The "Go/No-Go" Gate)

Objective: Distinguish between specific pharmacological potency and general toxicity caused by the nitroaromatic moiety.

Mammalian Cell Cytotoxicity (MTT Assay)

-

Cell Lines:

-

HEK293 (Human Embryonic Kidney) – Represents normal tissue.

-

HepG2 (Liver carcinoma) – Assesses metabolic activation toxicity.

-

-

Protocol:

-

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

-

Treatment: Expose cells to TC (0.1 – 100 µM) for 48h.

-

Readout: Add MTT reagent; measure formazan absorbance at 570 nm.

-

Calculation: Determine

(Cytotoxic Concentration 50%).

-

-

Decision Logic: If

on HEK293, the compound is likely too toxic for therapeutic development unless it is a targeted anticancer agent.

Phase 3: Primary Efficacy Screening

Literature on 3-(2-nitrophenyl)pyrazoles suggests distinct specificity for fungal pathogens and potential anti-inflammatory pathways.

Antimicrobial Panel (Broth Microdilution)

The ortho-nitro substituent has been linked to enhanced antifungal activity against Candida species compared to meta- or para- isomers.

-

Target Organisms:

-

Candida albicans (ATCC 90028) – High Priority

-

Staphylococcus aureus (ATCC 29213) – Gram-positive control.

-

Escherichia coli (ATCC 25922) – Gram-negative control.

-

-

Methodology (CLSI Standards):

-

Inoculum: Adjust to

CFU/mL in RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria). -

Dosing: Serial 2-fold dilutions of TC (64 µg/mL down to 0.125 µg/mL).

-

Incubation: 35°C for 24h (bacteria) or 48h (fungi).

-

Endpoint: Visual determination of Minimum Inhibitory Concentration (MIC).

-

Anti-inflammatory Assay (COX Inhibition)

Pyrazole carboxylates are structural analogs of Celecoxib. The ester may act as a prodrug for the free acid, which binds the COX active site.

-

Assay: COX-1 vs. COX-2 Immunometric Inhibition Assay.

-

Protocol:

-

Incubate ovine COX-1 and human recombinant COX-2 with TC (10 µM) and arachidonic acid.

-

Measure

production via ELISA. -

Success Metric:

inhibition of COX-2 with Selectivity Index (COX-1/COX-2)

-

Data Visualization & Workflows

Figure 1: Screening Decision Logic

This workflow illustrates the critical path from compound acquisition to "Hit" declaration.

Caption: Step-wise screening logic prioritizing safety (cytotoxicity) before efficacy to avoid false positives from general nitro-toxicity.

Figure 2: Structure-Activity Relationship (SAR) Hypothesis

Visualizing why this specific molecule is screened for these targets.

Caption: SAR map highlighting the functional roles of the ortho-nitro group (specificity) and ester moiety (permeability).

Data Recording Template

Use the following table to standardize data collection for the TC.

| Assay Type | Endpoint | Value | Reference Standard (Control) | Acceptance Criteria |

| Cytotoxicity | [Enter µM] | Doxorubicin ( | ||

| Antifungal | MIC (C. albicans) | [Enter µg/mL] | Fluconazole ( | |

| Antibacterial | MIC (S. aureus) | [Enter µg/mL] | Ciprofloxacin ( | |

| Inflammation | [Enter µM] | Celecoxib ( |

References

-

Antifungal Activity of Nitrophenyl-Pyrazoles: Title: Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases.[1] Source: ResearchGate (2017). URL:[Link] Relevance: Establishes the superior activity of 2-nitrophenyl derivatives against C. albicans compared to other isomers.

-

Antimycobacterial & Radical Quenching: Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications. Source: NIH / PMC (2024). URL:[Link] Relevance: Cites 2-nitrophenyl pyrazole derivatives as having high radical quenching (

) and antimycobacterial potential.[2] -

Toxicity of Nitroaromatics: Title: In Silico Prediction of the Toxicity of Nitroaromatic Compounds. Source: MDPI (2022). URL:[Link] Relevance: Provides the basis for requiring early-stage cytotoxicity screening due to the nitro group's association with mutagenicity and redox toxicity.

-

Synthesis & General Activity: Title: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Source: ResearchGate (2026). URL:[Link] Relevance: Validates the 5-carboxylate scaffold as a bioactive core for small molecule screening.

Sources

Comprehensive Computational Profiling of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Topic: Theoretical and computational studies on Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Molecular Significance

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (hereafter referred to as MNP-PC ) represents a critical scaffold in medicinal chemistry. Pyrazole-carboxylates are privileged structures, serving as pharmacophores for anti-inflammatory (COX-2 inhibition), antimicrobial, and anticancer agents.

The specific inclusion of the 2-nitrophenyl moiety at the C3 position introduces unique steric and electronic constraints compared to its para or meta analogues. The ortho-nitro group induces significant torsional strain, potentially disrupting planarity and altering binding modes in biological pockets.

This technical guide outlines a rigorous, self-validating computational framework to characterize MNP-PC. It integrates Density Functional Theory (DFT) for electronic profiling and Molecular Docking for in silico bioactivity prediction.

Quantum Chemical Framework (DFT Methodology)

Computational Theory & Basis Set Selection

To ensure high accuracy in predicting structural and electronic properties, the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) is selected. It balances computational cost with high fidelity for organic thermochemistry.

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)[1][2]

-

Rationale: The split-valence triple-zeta basis set (6-311) reduces basis set superposition error. Diffuse functions (++) are critical for the nitro group and lone pairs on the pyrazole nitrogens. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic rings.

-

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model)

-

Solvent: DMSO or Ethanol (mimicking physiological or crystallization media).

-

Geometry Optimization & Global Minimum Search

The 2-nitrophenyl group introduces rotational freedom. A potential energy surface (PES) scan is required to locate the global minimum, specifically monitoring the dihedral angle between the pyrazole and the phenyl ring.

Causality: The ortho-nitro group creates steric repulsion with the pyrazole NH or N-lone pair. Failure to scan this dihedral angle often results in trapping the structure in a high-energy local minimum, invalidating subsequent spectral predictions.

Computational Workflow Diagram

Figure 1: Integrated computational workflow for the structural and electronic characterization of MNP-PC.

Electronic & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.[3]

-

HOMO Location: Likely localized on the pyrazole ring and the electron-rich ester oxygen.

-

LUMO Location: Expected to shift towards the electron-withdrawing nitro group (

) and the phenyl ring. -

Chemical Hardness (

): Calculated as

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (hydrogen bonding) during docking.

-

Red Regions (Negative Potential): Electrophilic attack sites.

-

Predicted: Nitro group oxygens, Carbonyl oxygen of the ester.

-

-

Blue Regions (Positive Potential): Nucleophilic attack sites.

-

Predicted: Pyrazole -NH proton (highly acidic due to electron withdrawal), Phenyl ring protons.

-

Spectroscopic Validation Protocols

To validate the theoretical model, calculated spectra must be compared with experimental data.[1][2]

Vibrational Spectroscopy (FT-IR)

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.

-

Correction: Apply a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)) to the raw frequencies.

-

Key Diagnostic Peaks:

- Ester: ~1720–1740 cm⁻¹.

- Asymmetric: ~1530 cm⁻¹.

- Pyrazole: ~3200–3400 cm⁻¹.

NMR Prediction (GIAO)

Use the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent (PCM model).

-

Reference Standard: TMS (Tetramethylsilane) calculated at the same level of theory.

-

Protocol:

.

In Silico Bioactivity: Molecular Docking[4]

Given the pyrazole scaffold's prominence in NSAIDs (e.g., Celecoxib), Cyclooxygenase-2 (COX-2) is the primary target for MNP-PC.

Target Selection

-

Target Protein: COX-2

-

PDB ID: 3LN1 (Co-crystallized with Celecoxib) or 1CX2.

-

Rationale: The 2-nitrophenyl group mimics the steric bulk of the phenyl rings in Celecoxib, while the pyrazole core serves as the central scaffold.

Docking Protocol (AutoDock Vina)

Step 1: Ligand Preparation

-

Save the optimized DFT structure (B3LYP) as .pdb.

-

Assign Gasteiger charges.

-

Detect rotatable bonds (Critical: The bond between Pyrazole C3 and Phenyl C1 must be rotatable to accommodate the ortho-nitro steric clash).

-

Save as .pdbqt.

Step 2: Protein Preparation

-

Remove water molecules and co-factors (except Heme if relevant, usually removed for COX-2 active site docking).

-

Add polar hydrogens (essential for H-bond scoring).

-

Compute Kollman charges.

Step 3: Grid Generation

-

Center: Coordinates of the co-crystallized ligand (Celecoxib).

-

Size:

Å (Sufficient to cover the hydrophobic pocket and the Arg120 anchor).

Figure 2: Molecular docking workflow targeting the COX-2 active site.

Data Presentation Standards

When reporting results for MNP-PC, use the following table structures to ensure clarity and comparability.

Table 1: Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated (

Table 2: Electronic Properties & Energies

| Property | Value | Unit |

|---|

| Total Energy (

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Karthik, C. S., et al. (2020).[4] Synthesis, characterization, crystal structure, Hirshfeld surface analysis... of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1202, 127334. Link

-

Beytur, M. (2021). Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl... pyrazole-4-carboxylate.[3][5][6][7] Journal of Molecular Structure, 1225, 129141. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

PubChem. (2025).[8] Methyl 3-nitro-1H-pyrazole-5-carboxylate (CID 135452337).[8][9] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. repository.unar.ac.id [repository.unar.ac.id]

- 4. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 5. uomphysics.net [uomphysics.net]

- 6. asianpubs.org [asianpubs.org]

- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 8. methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - Methyl 3-nitro-1h-pyrazole-5-carboxylate (C5H5N3O4) [pubchemlite.lcsb.uni.lu]

Exploring the Reactivity of the Nitro Group in Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate: A Pathway to Fused Heterocyclic Scaffolds

Executive Summary

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS 57446-04-5)[1] is a highly programmable bifunctional building block in medicinal chemistry and materials science. The pyrazole core itself is widely recognized as a "privileged scaffold," integral to the development of numerous bioactive molecules due to its inherent stability[2]. However, it is the strategic placement of the nitro group at the ortho position of the C3-phenyl ring that transforms this molecule into a powerful precursor for complex, fused nitrogen heterocycles. This technical guide explores the mechanistic reactivity of this nitro group, detailing how its chemoselective reduction triggers cascade cyclizations to form advanced architectures such as pyrazolo[1,5-c]quinazolines and pyrazolo[4,3-c]quinolines[3].

Structural Dynamics and The Ortho Effect

The unique reactivity profile of this scaffold is governed by the spatial proximity of the ortho-nitro group to the pyrazole nitrogen atoms. As an Application Scientist, understanding these structural dynamics is critical before designing a synthetic route:

-

Electronic Modulation: The methyl carboxylate group at the C5 position acts as an electron-withdrawing group (EWG). This stabilizes the pyrazole ring against premature electrophilic degradation while simultaneously modulating the pKa and nucleophilicity of the adjacent nitrogen atoms.

-

Tautomerism and Geometry: The compound exists in a tautomeric equilibrium between the 1H and 2H forms. This mobility is mechanistically crucial during cyclization, as it allows the pyrazole nitrogen to adopt the optimal trajectory for intramolecular nucleophilic attack following the reduction of the nitro group[3].

Mechanistic Reactivity Profile: Reduction and Cyclization

The cornerstone of utilizing Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate lies in the chemoselective reduction of the nitro group to an aniline derivative. The choice of reduction conditions dictates the success of subsequent tandem reactions.

The Pitfalls of Acidic Reduction (Bechamp Conditions)

Historically, iron and hydrochloric acid (Bechamp reduction) were widely used to reduce nitroaromatics. However, recent mechanistic explorations utilizing Density Functional Theory (DFT) and experimental validation have revealed a critical flaw when applying these conditions to ortho-nitrophenyl pyrazoles. Under Bechamp conditions, 2-nitrophenyl-substituted pyrazoline derivatives undergo unanticipated acid-mediated cleavage[4]. The acidic environment triggers a retro-Michael addition, leading to the formation of 2-aryl quinolines instead of the desired pyrazolo-fused systems[4]. This highlights the necessity of employing mild, pH-neutral reduction strategies to preserve the pyrazole core.

Green, Metal-Free Reductive Cyclization

To bypass the limitations of harsh acidic or heavy-metal-catalyzed reductions, sodium dithionite (Na₂S₂O₄) has emerged as a superior, chemoselective reducing agent[3]. Operating via single-electron transfer mechanisms, dithionite smoothly reduces the nitro group to an amine at room temperature without disturbing the ester or the pyrazole ring.

When coupled with an aldehyde or carbon disulfide in a one-pot system, the in situ generated amine immediately undergoes intermolecular condensation to form an imine intermediate. The spatial proximity of the pyrazole nitrogen then drives a spontaneous intramolecular cyclization, yielding pyrazolo[1,5-c]quinazolines[3].

Divergent synthetic pathways from the ortho-nitrophenyl pyrazole scaffold.

Quantitative Data: Comparative Analysis of Reduction Methods

The selection of a reduction method profoundly impacts yield, chemoselectivity, and environmental sustainability. The table below synthesizes the performance metrics of various protocols applied to ortho-nitrophenyl pyrazoles.

| Reduction Method | Reagents & Conditions | Typical Yield | Chemoselectivity | Environmental & Safety Impact | Mechanistic Limitations |

| Metal-Free (Green) | Na₂S₂O₄, EtOH/H₂O, RT to Reflux | 85–95% | Excellent (Ester intact) | Low (Aqueous safe, no heavy metals) | Requires excess reducing agent (3-4 equiv). |

| Catalytic Hydrogenation | H₂ gas, Pd/C, MeOH, RT | 90–98% | Good | Moderate (Heavy metal waste) | Safety hazards with H₂ gas; potential over-reduction. |

| Bechamp Reduction | Fe powder, HCl, Reflux | 40–60% | Poor (Cleavage risk) | High (Iron oxide sludge generation) | Acid-mediated retro-Michael ring opening[4]. |

| Stannous Chloride | SnCl₂·2H₂O, EtOH, Reflux | 70–85% | Moderate | High (Toxic tin byproducts) | Tedious basic workup required to remove tin salts. |

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Self-validating experimental workflow for one-pot reductive cyclization.

Protocol A: One-Pot Synthesis of Pyrazolo[1,5-c]quinazolines via Na₂S₂O₄

Objective: Chemoselective reduction of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate and subsequent tandem cyclization[3].

-

Dissolution (Solvent Causality): Suspend 1.0 mmol of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate in a 1:1 mixture of Ethanol and Water (10 mL). Causality: Ethanol ensures the dissolution of the organic pyrazole substrate, while water is strictly required to dissolve the inorganic sodium dithionite, enabling a homogeneous biphasic electron transfer.

-

Chemoselective Reduction: Add sodium dithionite (4.0 mmol) portion-wise at room temperature. Stir for 2 hours. Validation Check: The reaction mixture will transition from a deep yellow (characteristic of the nitroaromatic chromophore) to a pale/colorless solution, indicating successful reduction to the amine. TLC (Hexane/EtOAc 7:3) should show complete consumption of the starting material.

-

In Situ Condensation: Add the desired aldehyde (1.2 mmol) directly to the reaction flask. Causality: Trapping the amine in situ prevents its oxidative degradation back to azoxy species. The aldehyde rapidly forms an electrophilic imine intermediate.

-

Thermodynamic Cyclization: Elevate the temperature to 80°C (reflux) for 4-6 hours. Causality: Heat provides the activation energy necessary for the pyrazole nitrogen to attack the imine carbon, followed by oxidative aromatization to yield the stable fused pyrazolo[1,5-c]quinazoline system.

-

Isolation: Cool to room temperature. The product typically precipitates from the aqueous ethanol mixture. Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Classic Catalytic Hydrogenation (Amine Isolation)

Objective: Isolation of the intermediate Methyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate for step-wise synthesis.

-

Preparation: Dissolve the substrate (1.0 mmol) in anhydrous Methanol (15 mL) under an inert argon atmosphere.

-

Catalyst Addition: Carefully add 10% Pd/C (10 mol%). Causality: The palladium surface adsorbs hydrogen gas and facilitates the stepwise transfer of hydrides to the nitro group.

-

Hydrogenation: Purge the flask with H₂ gas and maintain under a balloon of H₂ at room temperature for 3 hours. Validation Check: Hydrogen uptake will cease once the stoichiometric requirement is met.

-

Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the pure amine.

Conclusion

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a highly programmable synthetic intermediate. By understanding the mechanistic nuances of its ortho-nitro group—specifically the risks of acid-mediated cleavage and the advantages of dithionite-mediated electron transfer—researchers can reliably construct complex, bioactive pyrazolo-fused heterocycles. The integration of green, metal-free one-pot protocols not only streamlines drug development workflows but also adheres to modern sustainable chemistry paradigms.

References

-

[2] 1-methyl-3-(2-nitrophenyl)-1H-pyrazole | 305811-47-6, Benchchem. 2

-

[3] Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite, Organic & Biomolecular Chemistry (RSC Publishing). 3

-

[4] Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies, ACS Omega.4

Sources

- 1. (Nitroes) | BLDpharm [bldpharm.com]

- 2. 1-methyl-3-(2-nitrophenyl)-1H-pyrazole | 305811-47-6 | Benchchem [benchchem.com]

- 3. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Pyrazole Scaffold in Modern Medicinal Chemistry: Application Notes for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Introduction: The Privileged Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets through various non-covalent interactions.[1][2] This versatility has led to the development of numerous FDA-approved drugs containing the pyrazole core, treating a spectrum of diseases from inflammation to cancer.[3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability, while the nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of a specific, yet underexplored, pyrazole derivative: Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate . While direct biological data for this exact compound is limited in publicly available literature, its structural motifs—the 3-aryl-pyrazole-5-carboxylate core and the 2-nitrophenyl substituent—suggest significant therapeutic potential based on extensive research into analogous compounds. This guide will therefore extrapolate potential applications, provide detailed protocols for synthesis and biological evaluation, and discuss the underlying scientific rationale.

Structural Features and Synthetic Strategy

The title compound, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, possesses key structural features that are frequently associated with potent biological activity. The 3-aryl substitution is a common motif in many bioactive pyrazoles, while the ester at the 5-position offers a handle for further chemical modification or can contribute to target binding. The presence of a nitro group on the phenyl ring is known to influence the electronic properties of the molecule and can be a key pharmacophore in various therapeutic classes.[5][6]

Synthetic Protocol: A General and Adaptable Approach

A robust and widely applicable method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylates involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[7] The following protocol is adapted from established procedures for similar compounds and can be optimized for the specific synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate.[7][8]

Protocol 1: Synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

-

Addition of Reactants: To the stirred solution, add a solution of 2'-nitroacetophenone (1 equivalent) in anhydrous dimethyl carbonate (used in excess as both reactant and solvent) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dicarbonyl intermediate. This intermediate can be used in the next step without further purification.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Reaction Setup: Dissolve the crude methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate as a pure solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Therapeutic Applications and Biological Evaluation

Based on the extensive literature on pyrazole derivatives, particularly those bearing nitrophenyl substituents, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in oncology, with several pyrazole-containing drugs approved for cancer treatment.[4][9] Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a wide range of cancer cell lines.[10][11] The mechanism of action for many of these compounds involves the inhibition of key signaling proteins crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[10][11]

Hypothesized Mechanism of Action:

The 3-(2-nitrophenyl) moiety of the title compound may contribute to its anticancer potential by engaging in specific interactions within the ATP-binding pocket of kinases or by influencing the overall electronic and steric properties of the molecule to favor binding to other anticancer targets.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [12]The broth microdilution method is a standard procedure for determining MIC values. [12]

-

Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the test compound at a starting concentration to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).

-

Inoculation: Inoculate wells 1 through 11 with 100 µL of the standardized microbial suspension.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

| Microorganism | Type | Growth Medium |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | Cation-Adjusted Mueller-Hinton Broth |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | Cation-Adjusted Mueller-Hinton Broth |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | RPMI-1640 Medium |

Table 2: Suggested microorganisms and media for MIC testing.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with the most notable example being Celecoxib, a selective COX-2 inhibitor. [3]The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation. [13][14] Hypothesized Mechanism of Action:

The structural features of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate may allow it to bind to the active site of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. Inhibition of COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating the symptoms of inflammation.

Protocol 4: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors. [15]

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions. Prepare a working solution of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Assay Setup: In a 96-well white opaque plate, set up the following reactions:

-

Enzyme Control (EC): Assay buffer and COX-2 enzyme.

-

Inhibitor Control (IC): Positive control inhibitor and COX-2 enzyme.

-

Test Sample (S): Test compound at various concentrations and COX-2 enzyme.

-

Solvent Control: If the solvent concentration is significant, include a control with the solvent and COX-2 enzyme.

-

-

Reaction Initiation: Add the reaction mix containing the COX probe and cofactor to all wells. Initiate the reaction by adding a solution of arachidonic acid (the substrate for COX).

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

| Parameter | Description |

| Enzyme | Human Recombinant COX-2 |

| Substrate | Arachidonic Acid |

| Detection Method | Fluorometric |

| Positive Control | Celecoxib |

| Endpoint | IC₅₀ value (nM or µM) |

Table 3: Key parameters for the in vitro COX-2 inhibition assay.

Conclusion and Future Directions

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a molecule of significant interest for medicinal chemistry research. While its specific biological activities remain to be fully elucidated, its structural relationship to a vast number of bioactive pyrazole derivatives strongly suggests its potential as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this promising compound. Further studies, including structure-activity relationship (SAR) investigations through the synthesis of analogs, and in vivo efficacy and toxicity studies, will be crucial in determining its therapeutic potential.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

-

Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity - J-Stage. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not available)

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. [Link]

-

Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity - Scholars Research Library. [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. [Link]

-

Current status of pyrazole and its biological activities - PMC. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. [Link]

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL not available)

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. [Link]

- Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (URL not available)

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]

-

Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. [Link]

-

3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. jocpr.com [jocpr.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. noveltyjournals.com [noveltyjournals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

Using Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate as a building block in organic synthesis

This Application Note is designed for research chemists and drug discovery scientists. It details the strategic use of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate as a privileged scaffold for synthesizing fused tricyclic heterocycles, specifically Pyrazolo[1,5-c]quinazolines .

Executive Summary

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a bifunctional building block containing a latent nucleophile (nitro/amine) and an electrophilic handle (ester). Its primary utility lies in the synthesis of Pyrazolo[1,5-c]quinazolines , a class of compounds exhibiting significant biological activities, including benzodiazepine receptor affinity, adenosine receptor antagonism, and anticancer properties. This guide outlines the chemical profile, tautomeric considerations, and a validated protocol for reductive cyclization.

Chemical Profile & Tautomerism

This compound exists in a tautomeric equilibrium in solution. Understanding this is critical for regioselective functionalization.

| Feature | Description |

| IUPAC Name | Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |

| Tautomer A | 3-(2-nitrophenyl) isomer (Phenyl at C3, Ester at C5) |

| Tautomer B | 5-(2-nitrophenyl) isomer (Phenyl at C5, Ester at C3) |

| Molecular Formula | C₁₁H₉N₃O₄ |

| MW | 247.21 g/mol |

| Key Reactivity | Nitro Group: Precursor to 2-aniline (nucleophile).Pyrazole NH: Acidic, susceptible to N-alkylation.Ester: Electrophile for amidation or cyclization.[1][2] |

Critical Insight: In the solid state, the tautomer favored often depends on hydrogen bonding. In solution, the N-unsubstituted pyrazole allows for rapid equilibrium. Regioselective N-alkylation requires specific conditions (e.g., Mitsunobu reaction or steric control) to lock the desired isomer.

Core Application: Synthesis of Pyrazolo[1,5-c]quinazolines[2][3][4][5][6]

The most high-value application of this scaffold is the construction of the pyrazolo[1,5-c]quinazoline core. This is achieved via a Reductive Cyclocondensation strategy. The nitro group is reduced to an aniline, which then undergoes a "one-carbon insertion" cyclization with the pyrazole nitrogen.

Mechanism of Action[7]

-

Reduction: The 2-nitrophenyl group is reduced to a 2-aminophenyl moiety.

-

Condensation: The newly formed amine and the pyrazole NH react with a one-carbon source (e.g., aldehyde, triethyl orthoformate, or formic acid).

-

Cyclization: The carbon source bridges the two nitrogens, forming the central pyrimidine ring.

Validated Protocol: One-Pot Reductive Cyclization

This protocol describes the synthesis of 5,6-dihydropyrazolo[1,5-c]quinazoline derivatives using an aldehyde as the carbon bridge.[1]

Reagents:

-

Substrate: Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (1.0 equiv)

-

Reductant: Iron powder (5.0 equiv) or SnCl₂·2H₂O

-

Catalyst: Ammonium chloride (NH₄Cl) (saturated aq. solution)

-

Carbon Source: Aryl Aldehyde (1.1 equiv)

-

Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

-

Reduction Phase:

-

Dissolve the nitro-pyrazole substrate in Ethanol/Water (3:1 v/v).

-

Add Iron powder (5 equiv) and NH₄Cl (2 equiv).

-

Heat to reflux (80°C) for 2–4 hours. Monitor by TLC for disappearance of the nitro compound and appearance of the fluorescent amine spot.

-

Alternative: Catalytic hydrogenation (H₂, Pd/C, MeOH) is cleaner but requires filtration of the catalyst before the next step.

-

-

Cyclization Phase (In situ):

-

Once reduction is complete, cool the mixture to room temperature.

-

Add the Aryl Aldehyde (1.1 equiv) directly to the reaction vessel (if using Fe/NH₄Cl, filter off iron residues first for cleaner workup).

-

Add a catalytic amount of p-toluenesulfonic acid (pTSA) (10 mol%).

-

Reflux for an additional 4–6 hours.

-

-

Workup & Purification:

-

Filter the hot mixture through a Celite pad to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve in Ethyl Acetate and wash with NaHCO₃ (aq) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

-

Expected Outcome: Formation of the 5-substituted-5,6-dihydropyrazolo[1,5-c]quinazoline-2-carboxylate . The methyl ester at position 2 (originally 5) remains intact, available for further library diversification (e.g., conversion to amides).

Visualization of Reaction Pathway[7]

The following diagram illustrates the transformation from the nitro-pyrazole building block to the fused tricyclic system.

Caption: Synthetic pathway for the conversion of the nitro-pyrazole scaffold into the biologically active pyrazolo[1,5-c]quinazoline core via reductive cyclization.

Advanced Workflow: Late-Stage Diversification

For drug discovery campaigns, the ester group serves as a diversity handle. It is recommended to perform the cyclization first, followed by ester manipulation, to avoid side reactions during the reduction step.

Caption: Optimization workflow for generating focused libraries from the cyclized core.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Reduction | Catalyst poisoning or insufficient heat. | Use fresh Fe powder or switch to SnCl₂ (stannous chloride) in EtOH. |

| Mixture of Isomers | Tautomerism during N-alkylation (if alkylating first). | Perform cyclization before alkylating the pyrazole N (if applicable). The cyclization locks the regiochemistry. |

| Low Yield in Cyclization | Wet solvents or competing polymerization. | Use molecular sieves to remove water generated during imine formation. Ensure Aldehyde is fresh. |

| Solubility Issues | Product is highly crystalline/planar. | Use DMF or DMSO for workup if the product precipitates out of Ethanol. |

References

-

Synthesis of Pyrazolo[1,5-c]quinazolines

-

Colotta, V., et al. "Synthesis and binding activity of some pyrazolo[1,5-c]quinazolines as tools to verify an optional binding site of a benzodiazepine receptor ligand." Journal of Medicinal Chemistry.

-

-

Microwave-Assisted Synthesis

-

Liaras, K., et al. "Microwave-assisted synthesis of pyrazolo[1,5-c]quinazolines and their derivatives." Arkivoc.

-

-

Anticancer Applications

-

Mohammad, et al. "Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates." SSRN.

-

-

General Pyrazole Synthesis

-

Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates." Synlett.

-

Sources

High-performance liquid chromatography (HPLC) method for analyzing Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound CAS: 57446-04-5

Introduction & Chemical Profiling